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Introduction
Caftaric acid, the ester of caffeic acid and tartaric acid, is a major phenolic compound found in

grapes and wine.[1][2] It plays a significant role as an oxidation substrate and a precursor to

browning in wine.[1] The concentration of caftaric acid varies considerably among different

grape varieties, and is influenced by factors such as ripeness, environmental conditions, and

processing methods.[3][4][5] This technical guide provides an in-depth overview of caftaric
acid accumulation in various grape cultivars, detailing quantitative data, experimental

methodologies for its analysis, and the biosynthetic pathways involved.

Quantitative Data on Caftaric Acid Content
The accumulation of caftaric acid is highly dependent on the grape variety. The following table

summarizes the quantitative data on caftaric acid concentrations found in the juice and berries

of different Vitis vinifera cultivars. To ensure accurate comparisons, it is crucial to consider the

ripeness of the grapes and the methods used to prevent oxidation during sample processing.
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Grape Variety Tissue
Caftaric Acid
Concentration

Reference

White Varieties

Glera Unripe Berry Juice 298.86 ± 7.55 mg/L [3]

Riesling Unripe Berry Juice 286 mg/L [3]

French Colombard Berry Juice

Maintained a steady

concentration during

ripening

[5]

White Riesling Berry Juice

Dropped from ~400

ppm to <200 ppm

during ripening

[4]

Victoria (Green

Grape)
Berry

2.115 µg/g FW (as

caffeic acid)
[6]

Red Varieties

Pinot Noir Unripe Berry Juice 412.10 ± 12.28 mg/L [3]

Grenache Ripe Berry Juice ~200 mg/L [1]

Grenache Berry

Decreased from a

high level during

ripening to ~60 µg/g of

berry

[4]

Carignane Ripe Berry Juice ~50 mg/L [1]

Ruby Cabernet Berry Juice

Maintained a steady

concentration during

ripening

[5]

Note: FW denotes fresh weight. Concentrations can be influenced by the degree of berry

ripeness and analytical methods.
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Accurate quantification of caftaric acid in grapes requires meticulous sample handling and

analytical procedures to prevent its rapid oxidation.

Sample Preparation and Extraction
To obtain the true content of caftaric acid, it is essential to minimize oxidation during sample

preparation.[1]

Inert Atmosphere: Grapes should be processed in an inert atmosphere, such as a glove box

filled with carbon dioxide, to prevent enzymatic oxidation.[4]

Antioxidant Addition: The addition of antioxidants like ascorbic acid and potassium

metabisulfite (SO₂) is crucial to maintain reducing conditions and inhibit polyphenol oxidase

activity.[1][4]

Processing: For juice analysis, berries are typically crushed and pressed. For whole berry

analysis, samples may be freeze-dried and then subjected to solvent extraction.[4]

Clarification: The resulting juice is often centrifuged and filtered before analysis.[7]

Analytical Method: High-Performance Liquid
Chromatography (HPLC)
HPLC is the standard method for the quantification of caftaric acid in grape samples.[1][3]

Instrumentation: A typical HPLC system includes a controller, data module, pumps, an

autoinjector, and a variable wavelength detector (e.g., UV-Vis or Diode Array Detector).[1][8]

Column: Reversed-phase C18 columns are commonly used for the separation of phenolic

compounds.[3][8]

Detection: The effluent is monitored at a wavelength of 320 nm, which is near the

absorbance maximum for caftaric acid.[1]

Quantification: The concentration of caftaric acid is determined by comparing the peak area

of the sample to a standard curve prepared from pure trans-caftaric acid.[1][4]
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Biosynthesis and Regulation
Caftaric acid is synthesized in grape berries and leaves from two primary precursors: caffeic

acid and tartaric acid.[2][9] The biosynthesis of these precursors is part of the broader

phenylpropanoid and ascorbic acid metabolic pathways, respectively.
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Caption: Biosynthesis pathway of caftaric acid from its precursors.

The accumulation of caftaric acid is under genetic control, with significant differences

observed between varieties.[5] Environmental factors, such as light exposure, can also

influence the concentration of hydroxycinnamic acids in grapes.[3] During ripening, the

concentration of caftaric acid can either decrease due to berry enlargement or remain stable,

depending on the variety's ability to synthesize the compound.[4][5]

Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of caftaric acid in grape

samples.
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Caption: General workflow for caftaric acid analysis in grapes.

Conclusion
The concentration of caftaric acid is a key characteristic that varies significantly among grape

varieties. Its accurate measurement is critical for understanding grape and wine quality,

particularly in relation to oxidation and browning. The methodologies outlined in this guide

provide a framework for researchers to reliably quantify caftaric acid and further investigate its
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biosynthesis and accumulation in grapes. Future research, aided by advancements in

genomics and metabolomics, will likely uncover more details about the genetic and

environmental regulation of this important phenolic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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